molecular formula C13H12F3N3O2 B3022471 Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate CAS No. 1142211-03-7

Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate

Cat. No.: B3022471
CAS No.: 1142211-03-7
M. Wt: 299.25 g/mol
InChI Key: QPCGUDWWXWHTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazoline core fused with a tetrahydropyran ring. Key attributes include:

  • Molecular formula: C₁₃H₁₂F₃N₃O₂ (methyl ester derivative of CAS 436088-43-6, as per and ).
  • Molecular weight: 299.25 g/mol (calculated from the carboxylic acid form: 285.22 g/mol + methyl group).
  • Structural features: A trifluoromethyl (-CF₃) group at position 9 and a methyl ester (-COOCH₃) at position 2 ().
  • Classification: Classified under HS code 29339980 as a nitrogen-containing heterocyclic compound ().
  • Safety profile: GHS07 warning with hazards H315 (skin irritation) and H319 (eye irritation) ().

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-12(20)9-6-10-17-8-5-3-2-4-7(8)11(13(14,15)16)19(10)18-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCGUDWWXWHTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=C1)N=C3CCCCC3=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114100
Record name Pyrazolo[5,1-b]quinazoline-2-carboxylic acid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-03-7
Record name Pyrazolo[5,1-b]quinazoline-2-carboxylic acid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-b]quinazoline-2-carboxylic acid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate (CAS No. 1142211-03-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂F₃N₃O₂
  • Molecular Weight : 299.25 g/mol
  • CAS Number : 1142211-03-7

The compound features a tetrahydropyrazoloquinazoline core, which is known for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by influencing lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that compounds with similar pyrazoloquinazoline structures exhibit significant anticancer activities. For instance, derivatives have shown potent inhibitory effects against various cancer cell lines, including pancreatic cancer cells. In one study, a related compound demonstrated IC50 values ranging from 0.1 to 2 µM against different pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3) while exhibiting low toxicity towards normal fibroblast cells (WI38) .

Anti-inflammatory Effects

Compounds within the same chemical family have been reported to possess anti-inflammatory properties. Pyrazole derivatives often inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, certain pyrazolyl derivatives have shown IC50 values as low as 53 nM against the p38 MAPK pathway, which is crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation and survival.
  • Cytokine Modulation : It potentially modulates the release of cytokines involved in inflammatory processes.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Experimental Findings

A detailed examination of related compounds provides insight into the biological activities of this compound:

CompoundActivityIC50 ValueCell Line
Pyrazolo[5,1-b]quinazoline derivativeAnticancer0.1 - 2 µMPanc-1
Pyrazole derivativeAnti-inflammatory53 nMSW1353 (human chondrosarcoma)
Pyrazolyl-Urea derivativeCytokine inhibition0.004 µMTHP-1 cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of fused heterocycles. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Features Reference
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate Pyrazolo[5,1-b]quinazoline -CF₃ (C9), -COOCH₃ (C2) High lipophilicity, ester functionality
9-(3-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one Triazolo[5,1-b]quinazoline -3-fluorophenyl (C9), -CH₃ (C6) Triazole ring, ketone at C8
Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate Pyrazolo[5,1-b]oxazepine Ethyl ester (-COOCH₂CH₃) Oxazepine ring, longer alkyl chain
2-Methyl-5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-9-one Triazolo[5,1-b]quinazoline -CH₃ (C2), ketone (C9) Methyl substituent, no trifluoromethyl group
Key Observations:
  • Core Heterocycle : Replacement of pyrazolo with triazolo () or oxazepine () alters electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : The -CF₃ group in the target compound provides greater electronegativity and steric bulk compared to -CH₃ () or aryl groups ().
  • Ester Variations : Methyl vs. ethyl esters influence solubility and metabolic stability; ethyl esters may exhibit prolonged half-lives ().
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* Solubility Stability
Target Compound 299.25 ~2.5 (estimated) Low (ester derivative) Sensitive to hydrolysis (discontinued status, )
Ethyl Oxazepine Derivative () 278.29 ~1.8 Moderate (polar oxazepine ring) Stable under refrigeration
Triazoloquinazolinone () 315.32 ~3.0 Low (aryl substituent) Stable at RT

*LogP values estimated using fragment-based methods.

Q & A

Q. Validation Methods :

  • HPLC : Purity assessment (≥97% as per commercial standards) .
  • NMR Spectroscopy : Confirmation of substituent positions (e.g., trifluoromethyl at C9, methyl ester at C2) .
  • Mass Spectrometry : Molecular ion peaks matching the formula (e.g., C₁₃H₁₁F₃N₄O₂).

How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Advanced Research Focus
Optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (e.g., 40–80°C) enhance cyclization efficiency but may increase side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate cyclocondensation .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces byproduct formation .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)Reference
DMF, 80°C, ZnCl₂7295
Toluene, 40°C, H₂SO₄6597

When conflicting spectral data arise (e.g., NMR shifts vs. computational predictions), what strategies resolve structural ambiguities?

Data Contradiction Analysis
Contradictions may stem from dynamic effects (e.g., rotamers) or misassignment of substituents. Resolve via:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon connectivity to confirm substituent positions .
  • X-ray Crystallography : Definitive structural elucidation (e.g., confirming the pyrazoloquinazoline fused ring system) .
  • Computational Modeling : Compare experimental 1^1H/13^13C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What strategies introduce functional groups to modify the compound’s physicochemical or bioactive properties?

Q. Advanced Functionalization

  • Electrophilic Substitution : Bromination or nitration at the quinazoline C4 position to enable cross-coupling reactions .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or bioconjugation .
  • Heterocycle Fusion : React with thiophene or triazole precursors to enhance π-stacking interactions (e.g., via Suzuki-Miyaura coupling) .

Case Study :
Hydrolysis of the methyl ester (using NaOH/EtOH) yields the carboxylic acid derivative, which can be further amidated for prodrug development .

How should the compound be stored to prevent degradation, and what stability-indicating assays are recommended?

Q. Stability and Storage

  • Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group .
  • Stability-Indicating Assays :
    • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity to identify degradation products via LC-MS .
    • Kinetic Stability Tests : Monitor ester hydrolysis rates in buffered solutions (pH 1–10) using HPLC .

What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Reactivity Modeling

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict sites for electrophilic attack (e.g., C3 of the pyrazole ring) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions to guide functionalization strategies .

How do structural modifications (e.g., replacing trifluoromethyl with methyl) impact biological activity?

Q. Structure-Activity Relationship (SAR)

  • Trifluoromethyl vs. Methyl : The -CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 3.0) compared to -CH₃ (logP ≈ 2.2) .
  • Quinazoline Ring Saturation : Saturated 5,6,7,8-tetrahydro derivatives improve solubility but reduce planar π-system interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.